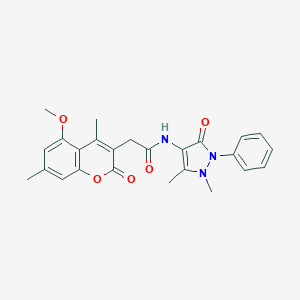
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide, also known as DMPPA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DMPPA is a pyrazole derivative that has been synthesized through various methods and has been found to exhibit biochemical and physiological effects.
Mécanisme D'action
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has been found to exert its effects through various mechanisms of action. It has been found to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress. This compound has also been found to activate the Nrf2/ARE signaling pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, which are implicated in the development of various diseases. This compound has also been found to exhibit neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has advantages and limitations for lab experiments. Its advantages include its potential therapeutic applications and its ability to exhibit various biochemical and physiological effects. Its limitations include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide research. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another direction is to study its mechanism of action in more detail, particularly with regard to its effects on the Nrf2/ARE signaling pathway. Additionally, further studies are needed to determine its safety and efficacy in humans.
Méthodes De Synthèse
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can be synthesized through various methods, including the reaction of 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxylic acid with 5-methoxy-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid, followed by the addition of acetic anhydride. The product can then be purified using column chromatography.
Applications De Recherche Scientifique
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide has been found to exhibit potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound has also been found to exhibit neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C25H25N3O5 |
|---|---|
Poids moléculaire |
447.5 g/mol |
Nom IUPAC |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)acetamide |
InChI |
InChI=1S/C25H25N3O5/c1-14-11-19(32-5)22-15(2)18(25(31)33-20(22)12-14)13-21(29)26-23-16(3)27(4)28(24(23)30)17-9-7-6-8-10-17/h6-12H,13H2,1-5H3,(H,26,29) |
Clé InChI |
HKMGMOZPUGQJKF-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C)C(=C1)OC |
SMILES canonique |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C)C)C(=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-chloro-4-fluorophenyl)-4,4-dimethyl-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257902.png)
![(S)-N-(3,5-dimethoxyphenyl)-3-methyl-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide](/img/structure/B257904.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}acetamide](/img/structure/B257909.png)
![N-(1-{[(3-methoxybenzyl)amino]carbonyl}-3-methylbutyl)-2,2-dimethyl-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B257911.png)
![2,2-dimethyl-N-(2-methyl-1-{[(1-phenylethyl)amino]carbonyl}propyl)-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B257913.png)
![2,2-dimethyl-N-(3-methyl-1-{[(2-phenylethyl)amino]carbonyl}butyl)-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B257914.png)
![N-[(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]glycyl-L-isoleucine](/img/structure/B257917.png)
![N-isopropyl-3-phenyl-2-{[(3,4,9-trimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetyl]amino}propanamide](/img/structure/B257921.png)
![N-(2-hydroxy-1-phenylethyl)-3-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}propanamide](/img/structure/B257923.png)
![2-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylacetamide](/img/structure/B257924.png)
![9-[3-(4-morpholinyl)propyl]-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B257947.png)
![N-{[5-(3,4-dichlorophenyl)-2-furyl]methyl}-N-(1,1-dioxidotetrahydro-3-thienyl)-2-thiophenecarboxamide](/img/structure/B257948.png)
![4,4-dimethyl-N-(3-methylphenyl)-3,8-dioxo-1-sulfanyl-3,4,7,8-tetrahydro-6H-pyrazolo[1,2-a][1,2,4]triazine-6-carboxamide](/img/structure/B257955.png)
![5-(3,4-dimethoxyphenyl)-7-(2-fluorophenyl)-1,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidine](/img/structure/B257958.png)